2-(2-Fluorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a fluorophenoxy group, a methoxyphenylthio group, and a piperidinyl ethanone backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
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Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved through the nucleophilic aromatic substitution of 2-fluorophenol with an appropriate leaving group.
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Synthesis of the Piperidinyl Intermediate: : The next step involves the synthesis of the piperidinyl intermediate. This is often done by reacting piperidine with a suitable alkylating agent to introduce the ethanone moiety.
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Thioether Formation: : The final step involves the formation of the thioether linkage. This is typically achieved by reacting the piperidinyl intermediate with 4-methoxyphenylthiol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the interactions between small molecules and proteins.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)-1-(4-(methylthio)piperidin-1-yl)ethanone: Similar structure but lacks the methoxy group on the phenyl ring.
2-(2-Fluorophenoxy)-1-(4-(phenylthio)piperidin-1-yl)ethanone: Similar structure but lacks the methoxy group and has a phenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the specific arrangement of the fluorophenoxy and piperidinyl ethanone moieties make 2-(2-Fluorophenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone unique
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-25-17-6-8-18(9-7-17)27-15-16-10-12-23(13-11-16)21(24)14-26-20-5-3-2-4-19(20)22/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMEWAIFOZROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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